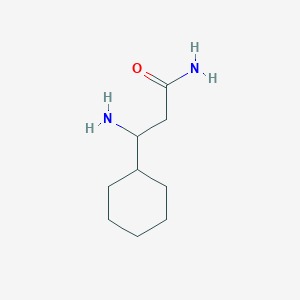

3-Amino-3-cyclohexylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

771527-14-1 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-amino-3-cyclohexylpropanamide |

InChI |

InChI=1S/C9H18N2O/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12) |

InChI Key |

ZBHYMBGLJYOYSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)N)N |

Origin of Product |

United States |

Significance Within Contemporary Organic Chemistry Research

The significance of 3-Amino-3-cyclohexylpropanamide in modern organic chemistry stems from its classification as a β-amino acid derivative. β-Amino acids and their derivatives are crucial structural motifs found in a variety of biologically active natural products and are fundamental building blocks for novel biomimetic polymers and peptidomimetics. researchgate.net The interest in these compounds has grown due to their importance in pharmaceutical research. researchgate.net

The amide functionality, in conjunction with the β-amino acid scaffold, presents a unique chemical space for exploration. Research into β-amino amides has led to the development of innovative synthetic methodologies, such as multicomponent reactions, to construct these complex scaffolds with high stereoselectivity. researchgate.net These synthetic advancements are critical for accessing a diverse range of chiral β-amino amides for further investigation.

Furthermore, β-amino amide linkages have been explored in the development of covalent adaptable networks (CANs). These materials exhibit dynamic properties, such as re-processability at elevated temperatures and high creep resistance, making them promising for applications in polymer chemistry. rsc.org The hydrolytic stability of the β-amino amide motif, especially when compared to β-amino esters, further enhances its appeal for creating robust materials. rsc.org

Overview of Key Structural Elements Relevant to Chemical Investigation

The chemical behavior and research interest in 3-Amino-3-cyclohexylpropanamide are dictated by its distinct structural components: the cyclohexyl group, the β-amino group, and the propanamide tail.

The cyclohexyl group is a non-polar, bulky aliphatic ring. Its presence significantly influences the compound's steric properties and lipophilicity. This can affect its solubility, crystal packing, and interactions with other molecules. The conformational flexibility of the cyclohexane (B81311) ring (chair, boat, twist-boat) can also play a role in its chemical reactivity and biological interactions.

The β-amino group is a key functional group that imparts basicity to the molecule. The "β" designation indicates that the amino group is attached to the third carbon atom relative to the carbonyl group of the amide. This positioning is significant as it differentiates it from the more common α-amino acids. The presence of the amino group allows for the formation of salts and provides a site for various chemical modifications.

The propanamide tail contains the amide functional group (-CONH2). Amides are generally stable functional groups but can undergo hydrolysis under acidic or basic conditions. The amide group is capable of forming hydrogen bonds, which influences the compound's physical properties and its ability to participate in intermolecular interactions.

Below is a table summarizing the key properties of this compound and its related acid form, 3-Amino-3-cyclohexylpropanoic acid.

| Property | This compound | 3-Amino-3-cyclohexylpropanoic acid |

| Molecular Formula | C9H18N2O uni.lu | C9H17NO2 nih.gov |

| Molecular Weight | 170.25 g/mol (approx.) | 171.24 g/mol nih.gov |

| IUPAC Name | This compound | 3-amino-3-cyclohexylpropanoic acid nih.gov |

| CAS Number | Not explicitly found for the amide, but the hydrochloride salt is mentioned. | 129042-71-3 nih.gov |

| Synonyms | - | 3-Amino-3-cyclohexylpropionic acid, beta-Aminocyclohexanepropanoic acid nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in 3-Amino-3-cyclohexylpropanamide. The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum reveal the connectivity of protons and their neighboring atoms. For instance, the protons on the cyclohexyl ring will exhibit characteristic shifts and coupling patterns, distinguishing them from the protons of the propanamide side chain.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectral data and elucidating the stereochemistry of the molecule. Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. univr.ituoc.gr For this compound, COSY would connect the methine proton at the chiral center with the adjacent methylene (B1212753) protons of the propanamide moiety and the protons on the cyclohexyl ring.

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. dntb.gov.ua By adding a known amount of an internal standard with a well-defined purity to a precisely weighed sample of this compound, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. acs.orgyoutube.com This technique is highly accurate and provides traceability to the International System of Units (SI). dntb.gov.ua

In research settings, qNMR is also invaluable for monitoring the progress of chemical reactions. By taking aliquots from the reaction mixture at different time points and analyzing them by qNMR, the consumption of starting materials and the formation of this compound can be quantified, providing crucial kinetic data and helping to optimize reaction conditions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| CH (α to NH₂) | ~3.5 | ~55 |

| CH₂ (β to NH₂) | ~2.4 | ~40 |

| Cyclohexyl CH | ~1.0 - 1.8 | ~25 - 35 |

| NH₂ | Variable | - |

| CONH₂ | Variable | - |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is a key tool in synthetic chemistry research for the precise determination of a molecule's elemental composition. nih.gov By measuring the mass with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would confirm its molecular formula (C₉H₁₈N₂O) by providing a highly accurate mass measurement, which is crucial for verifying the identity of the synthesized compound. nih.gov

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful tool for analyzing complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov In a typical setup, the components of a mixture are first separated by liquid chromatography based on their physicochemical properties. The separated components then enter the mass spectrometer for detection and identification. nih.gov This technique is invaluable for monitoring the progress of a reaction by separating the starting materials, intermediates, and the final product, allowing for their individual detection and quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method. nih.gov Similar to LC-MS, GC separates the components of a mixture before they are introduced into the mass spectrometer. While this compound itself may have limited volatility, derivatization of the amine and amide functional groups can make it amenable to GC-MS analysis. This can be useful for purity assessment and identifying volatile impurities. spectrabase.com

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z (Monoisotopic) |

| [M+H]⁺ | 171.1497 |

| [M+Na]⁺ | 193.1316 |

| Note: M represents the neutral molecule of this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands correspond to specific functional groups. libretexts.orglumenlearning.com

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

N-H stretching: The primary amine (NH₂) and the primary amide (CONH₂) groups will show characteristic N-H stretching vibrations, typically in the region of 3400-3100 cm⁻¹. Primary amines often show two bands in this region. openstax.orgpressbooks.pub

C=O stretching: The carbonyl group (C=O) of the amide will produce a strong and sharp absorption band, usually around 1650 cm⁻¹. openstax.org

C-H stretching: The C-H bonds of the cyclohexyl ring and the propanamide chain will give rise to stretching vibrations in the region of 3000-2850 cm⁻¹. openstax.orgpressbooks.pub

N-H bending: The bending vibrations of the N-H bonds in the amine and amide groups will appear in the 1650-1550 cm⁻¹ region. uniroma1.it

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) & Amide (NH₂) | N-H Stretch | 3400 - 3100 |

| Alkane (CH) | C-H Stretch | 3000 - 2850 |

| Amide (C=O) | C=O Stretch | ~1650 |

| Amine (NH₂) & Amide (NH₂) | N-H Bend | 1650 - 1550 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would provide an unambiguous determination of the absolute stereochemistry at the chiral carbon (the carbon atom bonded to the cyclohexyl group and the amino group). By employing anomalous dispersion, typically using copper radiation, crystallographers can distinguish between the R and S enantiomers, which is crucial for stereospecific synthesis and biological studies.

Furthermore, X-ray crystallography would reveal the precise solid-state conformation of the molecule. Key conformational features that would be determined include:

Cyclohexane (B81311) Ring Conformation: The analysis would confirm the expected low-energy chair conformation of the cyclohexane ring. wikipedia.orgnih.gov It would also define whether the propanamide-containing substituent occupies an axial or equatorial position, the latter being generally more stable for bulky groups to minimize 1,3-diaxial interactions. wikipedia.org

Substituent Orientation: The diffraction data would provide exact dihedral angles, defining the spatial relationship between the amino group, the propanamide tail, and the cyclohexyl ring.

Intermolecular Interactions: The crystal packing would be elucidated, revealing the network of intermolecular hydrogen bonds involving the amino and amide groups. These interactions are critical in defining the solid-state properties of the compound. The amide group, in particular, can form robust hydrogen-bonding networks. acs.org

The process involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions are determined. suniv.ac.in

Chromatographic Methods for Purity Evaluation and Reaction Progress Tracking

Chromatography is a cornerstone of synthetic chemistry, providing essential tools for assessing the purity of isolated products and for monitoring the conversion of reactants to products over time.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. It is used to separate, identify, and quantify components in a mixture. actascientific.com

For routine purity assessment and reaction monitoring, reversed-phase HPLC is typically employed. In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Since this compound lacks a strong ultraviolet (UV) chromophore, detection can be achieved at low wavelengths (e.g., ~210 nm) or by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). sielc.com Alternatively, pre-column derivatization with a UV-active or fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can be used to enhance detection sensitivity significantly. actascientific.com

A critical application of HPLC for this molecule is chiral analysis. To separate the R and S enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are highly effective for separating the enantiomers of amino acids and related compounds. sigmaaldrich.comsigmaaldrich.com This separation is vital for confirming the enantiomeric purity of the final product or for analyzing the stereochemical outcome of a synthetic reaction. chiraltech.com

Table 1: Representative HPLC Conditions for Analysis of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., CHIROBIOTIC T, Chiralpak ZWIX) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Polar Organic Mode (e.g., Methanol/Acetonitrile with acidic/basic additives) |

| Gradient | 5% to 95% B over 20 minutes | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/CAD | UV at 210 nm or LC-MS |

| Temperature | 25 °C | 25 °C |

| Purpose | Assess chemical purity, monitor reaction progress | Determine enantiomeric excess (% ee), separate R/S enantiomers |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the high polarity and low volatility of this compound, stemming from its primary amine and amide functional groups, it is not amenable to direct GC analysis. thermofisher.com The compound would exhibit poor peak shape and likely decompose in the high-temperature GC injector. thermofisher.com

Therefore, chemical derivatization is an essential prerequisite for GC analysis. chiraltech.comsigmaaldrich.com The goal of derivatization is to convert the polar N-H groups into less polar, more volatile moieties. sigmaaldrich.com A common and effective approach is a two-step process:

Esterification: The amide can be converted to an ester.

Acylation/Silylation: The primary amine and the remaining N-H of the amide are converted to nonpolar derivatives.

Common derivatizing reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with active hydrogens to form volatile trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers and amides. thermofisher.comsigmaaldrich.com Another class of reagents are alkyl chloroformates, which react with amines in an aqueous medium to form stable carbamates. nih.gov

Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation. GC-MS is particularly useful for reaction monitoring, where it can be used to track the disappearance of derivatized starting materials and the appearance of the derivatized product, providing clear evidence of reaction conversion. nih.govmdpi.com

Table 2: Typical GC-MS Workflow for this compound Analysis

| Step | Description | Example Parameters/Reagents |

| 1. Derivatization | Convert polar N-H groups to volatile derivatives. | Reagent: MTBSTFA in Acetonitrile.Conditions: Heat at 70-100 °C for 30-60 minutes. |

| 2. GC Separation | Separate the derivatized analyte from byproducts and other reaction components. | Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm.Oven Program: 100 °C, ramp at 15 °C/min to 300 °C. |

| 3. MS Detection | Fragment the analyte to produce a characteristic mass spectrum for identification. | Ionization Mode: Electron Impact (EI, 70 eV).Mass Range: Scan m/z 50-550. |

| 4. Analysis | Identify the peak for derivatized this compound by its retention time and mass spectrum. Quantify using an internal standard. | - |

Computational and Theoretical Studies on 3 Amino 3 Cyclohexylpropanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which utilize the principles of quantum mechanics to model and predict the properties of molecules, are instrumental in understanding the electronic structure and reactivity of a compound. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can determine various molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Spectroscopic Properties: Predictions of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Reactivity Descriptors: Calculation of parameters like electronegativity, hardness, and softness, which help in predicting how a molecule will interact with other chemical species.

Despite the utility of these methods, no specific studies applying quantum chemical calculations to determine the electronic structure and reactivity of 3-Amino-3-cyclohexylpropanamide have been found. Consequently, data tables detailing its electronic properties, orbital energies, or predicted spectra are not available in the current body of scientific literature.

Molecular Docking and Dynamics Simulations for Elucidating Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This is crucial in drug discovery for identifying potential drug candidates.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing the stability of the binding and the conformational changes that may occur. Key analyses from MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of intermolecular interactions like hydrogen bonds.

A search for molecular docking or MD simulation studies involving this compound as a ligand yielded no specific results. Therefore, there are no published findings on its potential binding modes with any biological targets, nor are there data tables of binding energies or interaction analyses.

Conformational Analysis and Stereochemical Prediction via Computational Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which contains a flexible cyclohexyl ring and a propanamide chain, a multitude of conformations are possible.

Computational modeling techniques, such as systematic or stochastic conformational searches, are employed to identify the low-energy (i.e., most stable) conformers of a molecule. This information is vital for understanding its biological activity, as the bioactive conformation may not be the one with the absolute lowest energy. Stereochemical prediction, concerning the spatial arrangement of atoms, is also a key aspect of such studies.

No dedicated conformational analysis or stereochemical prediction studies for this compound using computational modeling appear to have been published. As such, there are no available data tables of its stable conformers or their relative energies.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states—the highest energy points along the reaction pathway—and calculate the activation energies. This allows for a detailed understanding of how a reaction proceeds, including the bond-breaking and bond-forming steps.

For this compound, theoretical studies could elucidate its synthesis pathways, degradation mechanisms, or its metabolism if it were to be considered for pharmaceutical applications. However, no such theoretical studies on the reaction mechanisms or transition states involving this compound were found in the reviewed literature.

Based on an extensive search of scientific databases and literature, there is currently no specific published research on the computational and theoretical aspects of this compound. The application of quantum chemical calculations, molecular simulations, conformational analysis, and reaction mechanism studies to this particular compound remains an unexplored area in the public domain. Therefore, detailed research findings and data tables for these specific topics could not be generated.

Applications of 3 Amino 3 Cyclohexylpropanamide As a Chemical Building Block or Intermediate

Role in the Divergent Synthesis of Complex Organic Molecules

The strategic placement of amino and amide functionalities in 3-Amino-3-cyclohexylpropanamide makes it an ideal candidate for divergent synthesis, a strategy that allows for the creation of a wide array of structurally distinct molecules from a common intermediate. The primary amine can undergo a variety of transformations, including acylation, alkylation, and arylation, while the amide group can be hydrolyzed or reduced.

One of the key potential applications of this compound is in the synthesis of heterocyclic structures. For instance, intramolecular cyclization of appropriately N-substituted derivatives could lead to the formation of valuable lactam structures, which are core components of many biologically active compounds, including antibiotics. Specifically, intramolecular attack of the amide nitrogen onto an activated carbonyl group at the β-position could yield a six-membered piperidinone ring system. The synthesis of piperidones from amino acid precursors is a recognized strategy in medicinal chemistry. researchgate.net

Furthermore, the principles of divergent synthesis using β-amino amides have been demonstrated in the literature, where switching reaction conditions can lead to different product classes from the same starting materials. rsc.org This highlights the potential of this compound to serve as a branching point in a synthetic sequence, providing access to diverse molecular scaffolds.

Table 1: Potential Divergent Synthetic Pathways for this compound

| Starting Material Modification | Reaction Type | Potential Product Class |

| N-Acylation followed by intramolecular cyclization | Lactamization | Substituted Piperidinones |

| Reduction of the amide | Amine formation | 1,3-Diamines |

| Reaction with dicarbonyl compounds | Condensation | Heterocycles (e.g., Dihydropyrimidines) |

| N-Arylation followed by intramolecular cyclization | Cyclocondensation | Benzodiazepine derivatives |

Utility as a Scaffold for the Construction of Diverse Chemical Libraries

The concept of using a central molecular framework, or scaffold, to generate a library of related compounds is a cornerstone of modern drug discovery. This compound is well-suited for this role due to its multiple points of diversification. The primary amine and the amide proton can be functionalized, and the cyclohexyl ring can be modified to explore different spatial arrangements and physicochemical properties.

The construction of chemical libraries from amino acid-based building blocks is a well-established practice. researchgate.net By systematically reacting this compound with a variety of reagents such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), a large and diverse library of compounds can be rapidly assembled. The conformational rigidity of the cyclohexyl group can impart a degree of pre-organization to the resulting library members, which can be advantageous for binding to biological targets. pharmablock.com

Table 2: Exemplary Modifications for Chemical Library Synthesis from this compound

| Modification Site | Reagent Class | Resulting Functional Group |

| Primary Amine | Acyl Halides | Amides |

| Primary Amine | Sulfonyl Halides | Sulfonamides |

| Primary Amine | Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines |

| Amide Nitrogen (after deprotonation) | Alkyl Halides | N-Alkyl Amides |

Integration into Peptide Mimetic Structures and Peptidomimetic Research (focus on structural design principles)

Peptidomimetics are compounds that mimic the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation. The incorporation of β-amino acids, like this compound, is a prominent strategy in peptidomimetic design. eurekaselect.comacs.orgnih.gov

The key design principle behind using β-amino acids is the introduction of an additional carbon atom into the peptide backbone. This seemingly small change has profound effects on the resulting secondary structure, leading to the formation of novel helical and sheet-like conformations that are not accessible to natural α-peptides. researchgate.net These unique three-dimensional arrangements can lead to novel biological activities.

The cyclohexyl group of this compound serves as a bulky, hydrophobic side chain. In peptidomimetic design, this group can be used to mimic the side chains of natural amino acids like leucine (B10760876) or phenylalanine, or to introduce specific conformational constraints that can lock the peptide into a bioactive conformation. The stereochemistry at the β-carbon adds another layer of structural diversity that can be exploited in the design of potent and selective ligands. eurekaselect.comnih.gov The incorporation of β-amino acids has been shown to be a successful strategy for creating peptidomimetics with potent biological activity. acs.orgnih.gov

Table 3: Comparison of α-Amino Acids and β-Amino Acids in Peptidomimetic Design

| Feature | α-Amino Acid | β-Amino Acid (e.g., this compound) |

| Backbone Structure | -NH-CH(R)-CO- | -NH-CH(R)-CH₂-CO- |

| Conformational Flexibility | More flexible | More constrained |

| Secondary Structures | α-helices, β-sheets | Novel helices (e.g., 14-helix), sheets, and turns |

| Proteolytic Stability | Susceptible to degradation | Generally resistant to degradation nih.gov |

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino acids and their derivatives are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds via their amide functionalities and to engage in hydrophobic interactions. nih.govresearchgate.net

N-acylated derivatives of this compound are expected to exhibit self-assembly behavior in solution. The amide groups can form intermolecular hydrogen bonds, creating one-dimensional chains, while the cyclohexyl groups can engage in hydrophobic and van der Waals interactions, leading to the formation of higher-order structures such as fibers, ribbons, and potentially hydrogels. The bulky nature of the cyclohexyl group would likely play a significant role in dictating the packing and morphology of the resulting supramolecular assemblies. nih.gov The directionality of the amide bond can also influence the final supramolecular architecture. nih.gov

The study of such self-assembling systems is crucial for the development of new biomaterials for applications in tissue engineering, drug delivery, and nanoscience. The ability to control the self-assembly process by modifying the acyl chain or the substitution on the cyclohexyl ring would make this compound a valuable tool for researchers in this field.

Future Research Directions and Emerging Trends

Discovery and Development of Novel and Highly Efficient Synthetic Methodologies

While the synthesis of β-amino amides is established, the development of novel, highly efficient, and stereoselective methods for producing 3-Amino-3-cyclohexylpropanamide remains a key area of future research. Current strategies for related compounds often involve multi-step sequences or require pre-functionalized starting materials. pku.edu.cn Emerging trends point towards more streamlined and atom-economical approaches.

One promising direction is the advancement of multicomponent reactions (MCRs) . researchgate.netresearchgate.netconsensus.app An Ugi or a modified Passerini reaction, for instance, could potentially construct the core structure of this compound in a single, convergent step from simple precursors like cyclohexanecarboxaldehyde (B41370), an amine source, an isocyanide, and a carboxylate equivalent. The optimization of such MCRs for this specific substrate could lead to significantly higher efficiency and molecular diversity. nih.govresearchgate.net

Another area of intense research is catalytic dehydrogenation . The direct synthesis of polyamides from diols and diamines using pincer ruthenium complexes has been reported as a clean, atom-economical process that generates only hydrogen gas as a byproduct. nih.govresearchgate.net Adapting this methodology for the amidation of a suitable precursor, such as 3-amino-3-cyclohexylpropan-1-ol, with ammonia (B1221849) or another amine source could provide a green and efficient route to the target molecule.

Furthermore, biocatalysis and chemoenzymatic methods offer a pathway to highly enantiopure β-amino amides. csic.es The use of lipases or other enzymes for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis could be explored to produce specific stereoisomers of this compound, which is crucial for potential pharmaceutical applications.

| Potential Synthetic Methodology | Description | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. researchgate.net | High atom economy, operational simplicity, rapid generation of molecular diversity. | Catalyst design, solvent screening, optimization of reaction conditions for the specific substrates. researchgate.net |

| Catalytic Dehydrogenation | Formation of the amide bond via catalytic coupling of an alcohol and an amine, releasing H2. nih.govresearchgate.net | Environmentally benign (only H2 byproduct), avoids stoichiometric activating agents. | Development of robust catalysts, optimization for non-polymerization reactions. |

| Enzymatic/Biocatalytic Methods | Use of enzymes for stereoselective transformations. csic.es | High enantioselectivity, mild reaction conditions. | Enzyme screening, reaction engineering, substrate scope expansion. |

| Palladium-Catalyzed Aminocarbonylation | Intermolecular aminocarbonylation of alkenes. pku.edu.cn | Utilizes simple olefin building blocks. | Improving yields for unactivated olefins, developing asymmetric variants. |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The bifunctional nature of this compound, with its primary amine and primary amide groups, presents a rich landscape for exploring novel chemical transformations. While standard reactions of amides like hydrolysis and reduction are known, the interplay between the two functional groups and the influence of the bulky cyclohexyl moiety could lead to unprecedented reactivity. nih.gov

Future research could focus on intramolecular cyclization reactions . Under specific conditions, the primary amine could potentially react with the amide carbonyl, possibly after activation, to form cyclic structures like diketopiperazine-like derivatives. The steric bulk of the cyclohexyl group would heavily influence the feasibility and stereochemical outcome of such cyclizations.

The primary amine also serves as a handle for a variety of derivatization reactions . It can undergo reactions like N-alkylation, N-acylation, and the formation of sulfonamides. These transformations could be used to create a library of derivatives with diverse properties. The reactivity of this amine is expected to be influenced by the adjacent bulky cyclohexyl group, potentially allowing for selective reactions.

Furthermore, the amide group itself can be a site for unique transformations beyond simple hydrolysis or reduction. For instance, base-mediated molecular rearrangements have been observed in N-protected α,β-unsaturated γ-amino amides, leading to γ-lactams through a novel cyclization pathway. researchgate.net Investigating analogous rearrangements or other non-canonical reactions of this compound could uncover new synthetic pathways and molecular scaffolds.

Potential Integration into Advanced Materials Science Research (focus on structural incorporation)

The structural features of this compound make it an intriguing candidate for incorporation into advanced polymers. The bulky, non-planar cyclohexyl group can be leveraged to modify the properties of materials like polyamides and polyimides.

One key area of exploration is the use of this compound as a monomer or co-monomer in polyamide synthesis . The introduction of bulky side groups into polymer backbones is known to disrupt chain packing, which can lead to increased solubility, lower glass transition temperatures, and altered mechanical properties. csic.esnih.govebrary.netscience.gov By replacing a linear diamine with a derivative of this compound in a polycondensation reaction, it may be possible to create polyamides with enhanced processability without significantly compromising thermal stability. The use of silylated diamines has been shown to produce higher molecular weight polyamides, a technique that could be applied here. nih.gov

The incorporation of cyclic amino acids into peptides and polymers is an active area of research. nih.govrsc.orgresearchgate.net These cyclic units can induce specific secondary structures and improve proteolytic stability. While this compound is not a cyclic amino acid itself, its bulky cyclic substituent could impart similar properties when integrated into a polymer chain, potentially leading to materials with unique folding characteristics or enhanced resistance to degradation.

| Polymer Type | Potential Role of this compound | Anticipated Effects on Material Properties | Supporting Rationale |

| Polyamides | As a comonomer (after conversion to a diamine or diacid derivative). | Increased solubility, lower crystallinity, modified mechanical strength and flexibility. | Bulky side groups disrupt interchain packing and hydrogen bonding. ebrary.netnih.gov |

| Polyimides | As a modifying additive or part of a custom diamine monomer. | Improved solubility in organic solvents, lower dielectric constant, enhanced optical transparency. | Bulky pendant groups are known to increase free volume and reduce intermolecular charge transfer. csic.esnih.gov |

| Peptidomimetics | As a building block in synthetic peptides. | Increased metabolic stability, induction of specific secondary structures. | The β-amino acid structure and bulky side group can confer resistance to proteases. nih.gov |

Application of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Chemical Syntheses Involving this compound

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis. beilstein-journals.org These tools can be powerfully applied to accelerate the discovery and optimization of synthetic routes for this compound.

A primary application would be in the prediction and optimization of reaction conditions . ML models can be trained on large datasets of chemical reactions to predict the optimal catalyst, solvent, temperature, and stoichiometry for a given transformation. beilstein-journals.orgdigitellinc.comaiche.org For the synthesis of this compound, an ML model could be used to screen a vast parameter space for a multicomponent reaction, identifying the conditions most likely to maximize yield and selectivity, thereby reducing the need for extensive experimental screening. pku.edu.cnresearchgate.netdigitellinc.com

Machine learning can also aid in predicting reaction outcomes . Given a set of reactants and conditions, a trained model could predict the likelihood of a successful reaction and the expected yield. nih.gov This is particularly valuable for challenging reactions, such as those involving sterically hindered substrates like derivatives of this compound.

Furthermore, AI can be employed for retrosynthesis planning . By learning from vast databases of known chemical reactions, AI tools can propose novel and efficient synthetic pathways to a target molecule. Such a tool could suggest innovative disconnections for this compound, potentially leading to the discovery of more efficient and scalable routes that a human chemist might not consider.

The development of these ML models relies on the availability of high-quality data. aiche.org High-throughput experimentation (HTE) platforms can be used to rapidly generate the necessary data for training robust models for the synthesis and derivatization of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.